(S)-Imazapyr
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Overview
Description
(S)-imazapyr is a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid that has S configuration. It is a conjugate acid of a (S)-imazapyr(1-). It is an enantiomer of a (R)-imazapyr.
Scientific Research Applications
Weed Control in Agriculture :
- (S)-Imazapyr is effective in controlling infestations of crabgrass species in sugarcane plantations (Dias, Christoffoleti, & Tornisielo, 2005).
- It's used in sunflower crops for weed control, with particular attention to its solubility and persistence in soil, affecting groundwater safety (Gianelli, Bedmar, & Costa, 2014).
Plant Biotechnology :
- (S)-Imazapyr is employed in the selection of transgenic meristematic cells in soybean and cotton, aiding in the development of transgenic plants (Aragão, Sarokin, Vianna, & Rech, 2000); (Aragão, Vianna, Carvalheira, & Rech, 2005).
Environmental Management :
- In irrigation canals, it's used to control aquatic weeds, with careful management required due to its residual nature and phytotoxicity (Dugdale, Butler, Finlay, Liu, Rees, & Clements, 2020).
Forestry and Crop Protection :
- Its application in stump treatment of hardwoods to prevent regrowth is explored, showing its effectiveness compared to other herbicides (Lund‐Høie & Rognstad, 1990).
Environmental Toxicology and Safety :
- Studies on imazapyr residues in corn, water, and soil show the need for monitoring and managing its environmental impact due to its persistence and potential toxicity (Stout, daCunha, Fletcher, & Picard, 1996); (Börjesson, Torstensson, & Stenström, 2004).
properties
CAS RN |
355841-28-0 |
---|---|
Product Name |
(S)-Imazapyr |
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m0/s1 |
InChI Key |
CLQMBPJKHLGMQK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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